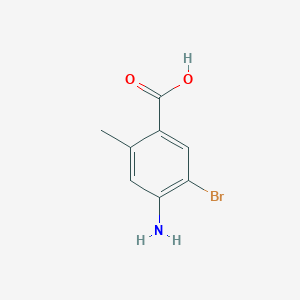

4-Amino-5-bromo-2-methylbenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

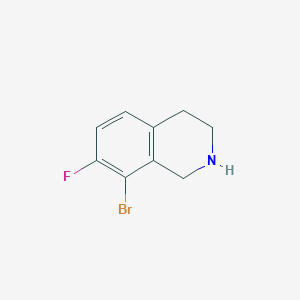

4-Amino-5-bromo-2-methylbenzoic acid is a chemical compound with the molecular formula C8H8BrNO2 and a molecular weight of 230.06 . It is a white to yellow solid at room temperature .

Molecular Structure Analysis

The InChI code for 4-Amino-5-bromo-2-methylbenzoic acid is 1S/C8H8BrNO2/c1-4-2-6(9)7(10)3-5(4)8(11)12/h2-3H,10H2,1H3,(H,11,12) . This indicates the presence of a bromine atom, an amino group, and a carboxylic acid group in the molecule.Physical And Chemical Properties Analysis

4-Amino-5-bromo-2-methylbenzoic acid is a white to yellow solid at room temperature .Aplicaciones Científicas De Investigación

Synthesis in Organic Chemistry

4-Amino-5-bromo-2-methylbenzoic acid and its derivatives play a significant role in the synthesis of various organic compounds. For instance, it serves as a key intermediate in the synthesis of anti-cancer drugs that inhibit thymidylate synthase, as demonstrated in the preparation of bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline (Cao Sheng-li, 2004). Additionally, similar compounds are synthesized for the preparation of calichemicin antibiotics, highlighting the compound's significance in the development of therapeutic agents (K. V. Laak & H. Scharf, 1989).

Pharmaceutical and Medicinal Chemistry

In pharmaceutical research, such compounds are employed in the synthesis of various drug candidates. For example, in the synthesis and characterization of Chloranthraniliprole, a compound derived from 2-amino-3-methylbenzoic acid is used, showing the versatility of these molecules in drug development (Zheng Jian-hong, 2012).

Photodynamic Therapy and Cancer Treatment

4-Amino-5-bromo-2-methylbenzoic acid derivatives have potential applications in photodynamic therapy for cancer treatment. For instance, zinc phthalocyanine derivatives with substituents derived from this compound show high singlet oxygen quantum yield, making them promising candidates for Type II photosensitizers in cancer therapy (M. Pişkin, E. Canpolat, & Ö. Öztürk, 2020).

Molecular and Structural Analysis

Research in molecular and structural analysis utilizes derivatives of 4-Amino-5-bromo-2-methylbenzoic acid. The study of molecular structure, vibrational spectra, and hyperpolarizability of such compounds helps in understanding their chemical properties and potential applications in various fields, including materials science and biochemistry (N. Balamurugan, C. Charanya, S. Sampathkrishnan, & S. Muthu, 2015).

Mecanismo De Acción

Target of Action

Benzylic compounds, which this compound is a part of, typically interact with various enzymes and receptors in the body .

Mode of Action

The mode of action of 4-Amino-5-bromo-2-methylbenzoic acid involves several chemical reactions. The compound can undergo free radical bromination, nucleophilic substitution, and oxidation . In the initiating step, NBS loses the N-bromo atom, leaving behind a succinimidyl radical (S·). It is the S· that removes the hydrogen to form succinimide (SH). Then, the compound reacts with NBS to form the brominated compound .

Biochemical Pathways

It’s known that benzylic compounds can influence various biochemical pathways due to their interactions with different enzymes and receptors .

Pharmacokinetics

The compound’s water insolubility suggests that its bioavailability might be influenced by factors such as formulation and administration route.

Result of Action

The compound’s interactions with various enzymes and receptors suggest that it could have multiple effects at the molecular and cellular levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Amino-5-bromo-2-methylbenzoic acid. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s reactivity and stability .

Propiedades

IUPAC Name |

4-amino-5-bromo-2-methylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-4-2-7(10)6(9)3-5(4)8(11)12/h2-3H,10H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMASVOPPMDLDNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)O)Br)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-5-bromo-2-methylbenzoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-methyl 2-(6-(methylsulfonyl)-2-((pyrazine-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2479671.png)

![3-(2-methoxyethyl)-1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2479675.png)

![(1S,3R)-3-[(2-Methylpropan-2-yl)oxycarbonyl]cyclohexane-1-carboxylic acid](/img/structure/B2479677.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2479681.png)

![5-((2-chloro-6-fluorobenzyl)thio)-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2479683.png)

![N'-[2-[4-(6-Aminohexyl)piperazin-1-yl]ethyl]hexane-1,6-diamine](/img/structure/B2479684.png)